5-Bromo-4-chloroisophthalic acid

Description

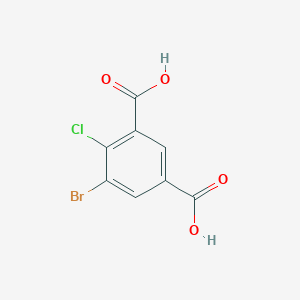

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chlorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAONKZWYWQCLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Bromo 4 Chloroisophthalic Acid

Halogen Reactivity in Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of 5-bromo-4-chloroisophthalic acid allows for selective functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. nanochemres.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are instrumental in forming new carbon-carbon bonds. mdpi.com In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles.

The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netmdpi.com For this compound, the reaction with an arylboronic acid would preferentially occur at the more labile C-Br bond, leading to the formation of a 5-aryl-4-chloroisophthalic acid derivative. nih.gov The choice of catalyst, base, and solvent can influence the reaction's efficiency and selectivity. nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nanochemres.org Similar to the Suzuki coupling, the reaction with this compound would likely proceed at the C-Br position first. researchgate.net This selectivity allows for the introduction of an alkynyl group at the 5-position while leaving the chloro group intact for potential further modification. nih.gov

| Reaction | Description | Typical Reactants for this compound | Expected Product (Initial Reaction at C-Br) |

|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction between an organohalide and an organoboron compound. nih.gov | Arylboronic acid (e.g., Phenylboronic acid) | 5-Aryl-4-chloroisophthalic acid |

| Sonogashira Coupling | Pd-catalyzed reaction between an organohalide and a terminal alkyne. mdpi.com | Terminal alkyne (e.g., Phenylacetylene) | 5-Alkynyl-4-chloroisophthalic acid |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the two carboxylic acid groups are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.

The relative reactivity of the halogens in SNAr reactions depends on the nature of the nucleophile and the reaction conditions. nih.gov Generally, the C-Cl bond is more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions, a trend opposite to that observed in palladium-catalyzed couplings. This is because the rate-determining step in SNAr is the attack of the nucleophile to form a Meisenheimer complex, and chlorine's higher electronegativity makes the attached carbon more electrophilic. libretexts.org Therefore, treatment of this compound with a nucleophile (e.g., an alkoxide or an amine) would be expected to yield a 4-substituted-5-bromoisophthalic acid derivative.

Carboxylic Acid Functional Group Chemistry

The two carboxylic acid groups of this compound are key to its chemical versatility, allowing for the synthesis of a wide array of derivatives.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction converts the carboxylic acid groups into ester groups, which can modify the compound's solubility and reactivity. The synthesis of diesters is a common transformation.

Amidation involves the reaction of the carboxylic acid groups with an amine to form amides. libretexts.org This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. This method allows for the introduction of various substituted amino groups, leading to a diverse range of isophthalamide (B1672271) derivatives.

Heating this compound, particularly in the presence of a dehydrating agent, can lead to the formation of a cyclic anhydride (B1165640) . libretexts.orgyoutube.com This intramolecular reaction involves the loss of a water molecule from the two adjacent carboxylic acid groups. The resulting 5-bromo-4-chlorophthalic anhydride is a reactive intermediate that can be used in further synthetic transformations. nih.gov

Intramolecular cyclization reactions can also occur under specific conditions, potentially involving one of the halogen substituents and a carboxylic acid group, or after modification of the carboxylic acid groups. nih.govnih.govresearchgate.net The specific products of such reactions would depend on the reagents and reaction conditions employed.

Electrophilic Aromatic Substitution (EAS) and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.combyjus.comlumenlearning.com The substituents already present on the benzene (B151609) ring significantly influence both the rate and the position of further substitution. pressbooks.pubucsb.edulibretexts.orgunizin.org

In this compound, the benzene ring is substituted with two types of groups: halogens (bromo and chloro) and carboxylic acids.

Halogens (Br and Cl) are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. pressbooks.pub However, they are ortho, para-directors. pressbooks.pubyoutube.com

Carboxylic acids (-COOH) are strongly deactivating and are meta-directors. unizin.org

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -Br, -Cl | Deactivating | Ortho, Para |

| -COOH | Strongly Deactivating | Meta |

Chelation and Coordination Behavior with Metal Centers

The coordination of this compound with metal centers is anticipated to be primarily dictated by its two carboxylate functional groups. These groups can deprotonate to form a dicarboxylate ligand, which can then bind to metal ions in various coordination modes. The presence of the bromo and chloro substituents on the aromatic ring is expected to influence the electronic properties of the ligand and, consequently, the stability and structure of the resulting metal complexes.

Based on the behavior of analogous substituted isophthalates, several coordination modes could be hypothesized for the 5-bromo-4-chloroisophthalate ligand. These include, but are not limited to, monodentate, bidentate chelating, and bridging modes. The specific mode of coordination would likely depend on several factors, including the nature of the metal ion (e.g., its size, charge, and preferred coordination geometry), the reaction conditions (e.g., solvent, temperature, and pH), and the presence of any ancillary ligands.

In the absence of specific research, it is not possible to provide detailed research findings or to construct data tables of coordination complexes, bond lengths, angles, or spectroscopic data for metal complexes of this compound. Such data would typically be derived from techniques like single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis of the synthesized complexes.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic Analysis for Molecular Structure and Purity Assessment

Spectroscopy is fundamental to confirming the molecular structure and assessing the purity of 5-Bromo-4-chloroisophthalic acid. Each method offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region. The proton at the C6 position and the proton at the C2 position would appear as singlets due to the absence of adjacent protons for coupling. Their precise chemical shifts would be influenced by the electronic effects of the adjacent carboxyl, bromo, and chloro substituents. For analogous compounds like 4-bromoisophthalic acid, aromatic protons resonate at approximately 7.8-8.3 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum should reveal eight unique carbon signals, corresponding to the six carbons of the benzene (B151609) ring and the two carboxyl carbons. The carboxyl carbons are typically found in the 165-175 ppm region. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, Cl, COOH), with carbons bonded to electronegative atoms shifted downfield. For a similar compound, 5-bromo-2-chlorobenzoic acid, carbon signals appear across the aromatic region. chemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used for unambiguous assignment, although the simplicity of the ¹H spectrum makes them less critical than for more complex molecules. HSQC would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | ~8.0 - 8.5 | Aromatic H (C2-H) |

| ¹H | ~8.0 - 8.5 | Aromatic H (C6-H) |

| ¹³C | ~165 - 170 | Carboxyl C (C7, C8) |

| ¹³C | ~125 - 145 | Aromatic C (C1-C6) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the features of the carboxylic acid groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. researchgate.net A sharp and intense absorption peak corresponding to the C=O (carbonyl) stretch would typically appear around 1700 cm⁻¹. Other significant bands include C-O stretching and O-H bending vibrations. The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. For the related 5-bromoisophthalic acid, spectral data is available from various sources. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the symmetric C=C stretching of the aromatic ring and the C-X (halogen) stretches can produce strong signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1720 | Strong |

| C=C stretch (Aromatic) | 1400-1600 | Medium-Strong |

| C-Cl stretch | 600-800 | Medium |

| C-Br stretch | 500-600 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₄BrClO₄. Its exact molecular weight can be calculated with high precision. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), a hydroxyl radical (•OH), and a carboxyl group (•COOH). Subsequent fragmentation could involve the loss of the halogen atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Likely Fragment | Notes |

| ~290/292/294 | [M]⁺ | Molecular ion peak cluster, showing characteristic Br/Cl isotopic pattern. |

| ~273/275/277 | [M - OH]⁺ | Loss of a hydroxyl group from a carboxylic acid. |

| ~245/247/249 | [M - COOH]⁺ | Loss of a carboxyl group. |

| ~166/168 | [M - Br - COOH]⁺ | Loss of bromine and a carboxyl group. |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformation. mdpi.com Furthermore, it reveals how the molecules pack in the crystal lattice, which is a central focus of crystal engineering. ul.ie

Isophthalic acid and its derivatives are well-known for forming robust hydrogen-bonded networks. researchgate.netnih.gov The two carboxylic acid groups are expected to form strong O-H···O hydrogen bonds with neighboring molecules. A common and highly stable motif is the R²₂(8) ring, where two carboxylic acid groups from two separate molecules form a hydrogen-bonded dimer. nih.gov These dimeric units can then self-assemble into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks, potentially influenced by weaker interactions involving the halogen atoms. researchgate.net The study of these supramolecular structures is crucial for designing materials with specific properties. mdpi.com

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases. researchgate.net Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific compound and crystal form. nist.gov

For this compound, PXRD would be used to:

Confirm the identity of a newly synthesized batch by comparing its diffraction pattern to a reference pattern (either from a database or calculated from single-crystal data).

Assess the phase purity of the sample, as the presence of any crystalline impurities or different polymorphs would be detectable as extra peaks in the diffractogram.

Monitor solid-state transformations that might occur under different conditions, such as changes in temperature or humidity.

Computational and Theoretical Investigations of 5 Bromo 4 Chloroisophthalic Acid

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 5-Bromo-4-chloroisophthalic acid.

The electronic structure of this compound is fundamentally that of a benzene (B151609) ring substituted with two carboxyl groups, a bromine atom, and a chlorine atom. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.

For aromatic carboxylic acids, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups, such as the carboxylic acid, bromine, and chlorine substituents, influences the energy levels of these frontier orbitals. libretexts.org These groups tend to lower the energy of both the HOMO and LUMO. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In a study on substituted benzoic acids, it was observed that the HOMO-LUMO gap is influenced by the nature of the substituent. dergipark.org.tr For this compound, both the bromine and chlorine atoms, along with the two carboxylic acid groups, would contribute to a significant lowering of the orbital energies and likely result in a relatively large HOMO-LUMO gap, suggesting good electronic stability. The precise energy values would require specific DFT calculations.

Table 1: Representative HOMO-LUMO Data for Substituted Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic acid | -10.1358 | -0.5335 | 9.6023 |

| 2-chlorobenzoic acid | -9.5955 | -0.7119 | 8.8836 |

| 2-nitrobenzoic acid | -10.8299 | -1.5403 | 9.2896 |

This data is for illustrative purposes and is based on a study of substituted benzoic acids. dergipark.org.tr The values for this compound would differ.

Global reactivity descriptors, such as the electrophilicity index, chemical potential, hardness, and softness, can be derived from the HOMO and LUMO energies. The electrophilicity index quantifies the ability of a molecule to accept electrons. Given the presence of multiple electron-withdrawing groups, this compound is expected to have a significant electrophilicity index.

Local reactivity is often analyzed using Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. scm.comyoutube.com For an electrophilic attack, the regions of the molecule with the highest values of the Fukui function f⁻ are the most reactive. For a nucleophilic attack, the regions with the highest f⁺ values are the most susceptible. In the case of this compound, the carbon atoms of the benzene ring would be the primary sites for electrophilic attack, with their reactivity modulated by the directing effects of the substituents. The carboxyl carbons would be the most probable sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the nature of its intermolecular interactions.

The two carboxylic acid groups can rotate around their C-C bonds, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the synthesis of this compound likely involves the halogenation of a precursor molecule. DFT calculations can be used to model the reaction pathway, identify the transition states, and calculate the activation energies for each step. researchgate.net This provides a detailed understanding of the reaction kinetics and can help in optimizing the reaction conditions.

For example, in the electrophilic bromination of a substituted benzene, the reaction proceeds through a Wheland intermediate. rsc.org Computational analysis can elucidate the structure and stability of this intermediate and the subsequent steps leading to the final product. Similar studies could be applied to understand the reactivity of this compound in various chemical transformations.

Theoretical Prediction of Structure-Property Relationships in Advanced Materials

The unique combination of functional groups in this compound makes it a potential building block for advanced materials, such as metal-organic frameworks (MOFs) and functional polymers. Theoretical predictions of structure-property relationships are crucial in the rational design of such materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound and its derivatives with specific properties. nih.govnih.gov For instance, by systematically varying the substituents on the aromatic ring, it is possible to tune properties like the band gap, porosity (in the context of MOFs), and thermal stability. Computational screening can then be used to identify the most promising candidates for specific applications before undertaking experimental synthesis.

Applications in Advanced Materials and Chemical Synthesis

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

5-Bromo-4-chloroisophthalic acid serves as an organic linker in the synthesis of MOFs and CPs. The carboxylate groups coordinate with metal ions to form extended network structures, while the bromo and chloro substituents can influence the framework's topology, porosity, and functionality.

Design and Synthesis of MOF/CP Architectures and Topologies

The synthesis of MOFs and CPs using substituted isophthalic acid ligands, such as 5-aminoisophthalic acid and 5-nitroisophthalic acid, has been extensively investigated to create diverse architectures. iisc.ac.inrsc.org These studies demonstrate that the functional groups on the isophthalic acid ring play a crucial role in directing the final topology of the framework. For instance, the reaction of 5-(bis(4-carboxybenzyl)amino)isophthalic acid with different metal ions has led to the formation of MOFs with varied network structures, including 2-nodal 6-connected nets and 4-connected nets. researchgate.net

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the isophthalic acid ligand are reacted in a suitable solvent at elevated temperatures. rsc.org The choice of metal ion, solvent system, and reaction conditions can significantly impact the resulting crystal structure and dimensionality of the framework. Research on related systems suggests that this compound could be employed to construct novel MOFs with unique topologies, where the halogen atoms could participate in secondary interactions, such as halogen bonding, further influencing the framework's assembly.

Table 1: Examples of MOF/CP Architectures with Substituted Isophthalic Acid Ligands

| Ligand | Metal Ion(s) | Resulting Topology/Framework | Reference |

|---|---|---|---|

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Zn(II) | 2-nodal 6-connected net with (4¹¹·6⁴)(4⁷·6⁸) topology | researchgate.net |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Mn(II) | 4-connected net with (6²·8⁴)(6³·8³) topology | researchgate.net |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Cd(II) | 2D structure with 3,3-connected (6³)₂ topology | researchgate.net |

| 5-aminoisophthalic acid | Dy(III) | 3D framework | rsc.org |

| 5-nitroisophthalic acid | Co(II) | 3D framework | iisc.ac.in |

Tunable Porosity and Framework Stability Studies in MOFs

The porosity of MOFs is a critical parameter for applications such as gas storage and separation. The introduction of functional groups on the organic linker can be used to tune the pore size and environment within the framework. While specific studies on MOFs derived from this compound are not widely reported, research on other halogenated ligands suggests that the bromo and chloro groups could project into the pores, modifying their size and chemical affinity.

Investigation of MOF/CP Functionality for Gas Sorption or Catalysis

MOFs and CPs often exhibit interesting functional properties, including gas sorption and catalysis, which are influenced by the nature of both the metal centers and the organic linkers. The halogen substituents in this compound-based MOFs could create specific adsorption sites for certain gas molecules, potentially leading to enhanced selectivity. For instance, fluorinated microporous organic polymers have demonstrated higher CO2 adsorption capacity compared to their non-fluorinated counterparts. researchgate.net

Furthermore, MOFs can act as catalysts, with the active sites being either the metal nodes or the functional groups on the linkers. mdpi.com While direct catalytic applications of MOFs from this compound are yet to be explored, related research on other functionalized MOFs has shown promising results in various catalytic transformations, such as the degradation of organic dyes. mdpi.com The electronic effects of the bromo and chloro substituents could potentially modulate the catalytic activity of the metal centers in such frameworks.

Monomer and Precursor in Polymer Chemistry

The dicarboxylic acid functionality of this compound makes it a suitable monomer for polycondensation reactions, leading to the formation of various high-performance polymers. The halogen atoms incorporated into the polymer backbone can impart desirable properties such as flame retardancy, enhanced thermal stability, and modified solubility.

Synthesis of Polyimides, Polyesters, and Polybenzoxazoles

Polyimides: The synthesis of polyimides typically proceeds through a two-step method involving the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. iisc.ac.in While direct synthesis of polyimides from this compound would require its conversion to a dianhydride derivative, the use of halogenated monomers in polyimide synthesis is a known strategy to enhance their properties. For example, the incorporation of bromine can improve the flame retardancy of the resulting polyimides. nasa.gov

Polyesters: Polyesters can be synthesized through the polycondensation of a dicarboxylic acid with a diol. This compound can be directly used as the dicarboxylic acid monomer in such reactions. The resulting polyesters would feature halogen atoms in the main chain, which is expected to influence their thermal properties and chemical resistance.

Polybenzoxazoles (PBOs): PBOs are a class of high-performance polymers known for their exceptional thermal and mechanical properties. Their synthesis often involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative in a medium like polyphosphoric acid. koreascience.krresearchgate.net The use of halogenated dicarboxylic acids, such as 2,5-difluoroterephthalic acid, has been shown to improve the solubility and thermal stability of the resulting PBOs. nih.gov It is conceivable that this compound could be utilized in a similar manner to produce novel PBOs with tailored properties.

Engineering of Functional Polymeric Materials (e.g., microporous polymers)

The development of microporous organic polymers (MOPs) with high surface areas and tunable porosity is a rapidly growing field of materials science. researchgate.netnih.gov These materials are typically synthesized from rigid, often aromatic, monomers to create a network with permanent porosity. The use of halogenated monomers in the synthesis of MOPs has been explored as a means to control their pore characteristics and surface properties. rsc.org For instance, the incorporation of fluorine into the polymer framework has been shown to enhance CO2 adsorption. researchgate.net

Given its rigid aromatic structure and the presence of halogen substituents, this compound or its derivatives could serve as a valuable monomer for the synthesis of functional microporous polymers. The bromo and chloro groups could influence the polymer's packing and introduce specific interactions within the porous network, potentially leading to materials with tailored gas sorption or separation properties. The synthesis could be achieved through various polymerization reactions, such as self-condensation of derived hydroxymethyl monomers.

Building Block for Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of This compound makes it a valuable precursor in multi-step organic syntheses. The carboxylic acid moieties can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, facilitating further coupling reactions. The differential reactivity of the bromo and chloro substituents under specific catalytic conditions, for instance in palladium-catalyzed cross-coupling reactions, allows for selective functionalization of the aromatic core.

The concept of modular synthesis involves the sequential and controlled assembly of molecular fragments to create a larger, more complex molecule. The structure of This compound is well-suited for such strategies. For example, the bromine atom can be selectively targeted in cross-coupling reactions like the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst. libretexts.orgyonedalabs.com This allows for the introduction of a new aryl or alkyl group at the 5-position.

Following this initial modification, the less reactive chlorine atom can be targeted under different reaction conditions or with a more reactive catalyst system, enabling the introduction of a second, distinct substituent at the 4-position. This stepwise approach provides a modular and predictable way to construct highly substituted aromatic systems with precise control over the final substitution pattern. The two carboxylic acid groups can either be protected during these transformations or can be used to further build upon the molecular framework, for instance, by forming polyesters or polyamides, or by acting as directing groups in subsequent electrophilic aromatic substitution reactions.

While specific examples for This compound are not prevalent in the literature, the principles of modular synthesis have been widely applied to other halogenated aromatic compounds. For instance, a versatile strategy for the synthesis of halogenated xanthones relies on the modular coupling of vanillin (B372448) derivatives with a dibromoquinone. researchgate.net This highlights the potential of using di-halogenated building blocks for the divergent synthesis of complex heterocyclic systems.

The synthesis of molecules with specific three-dimensional arrangements of atoms, known as stereoselective synthesis, is crucial in fields like medicinal chemistry and materials science. While This compound itself is not chiral, it can serve as a precursor for the synthesis of chiral molecules, particularly atropisomers. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.

The sterically congested environment of a highly substituted aromatic ring derived from This compound could lead to the formation of stable atropisomers. For example, if large, bulky groups are introduced at the positions adjacent to the newly formed biaryl bond (via a Suzuki coupling, for instance), rotation around this bond could be restricted, leading to the existence of separable, non-superimposable conformers. The stereoselective synthesis of such atropisomers can be achieved by using chiral catalysts or auxiliaries that favor the formation of one atropisomer over the other.

Research in the field has demonstrated the successful stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer, where the products are obtained with high atropselectivity. whiterose.ac.uk Furthermore, the stereoselective synthesis of myristinin B/C, a natural product with atropisomerism, has been accomplished, confirming the absolute stereochemistry of the molecule. nih.gov These examples underscore the potential of using appropriately substituted aromatic building blocks in the stereoselective synthesis of novel, chiral analogues. The functional handles on This compound provide the necessary points for elaboration into such sterically demanding and potentially chiral systems.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Economically Viable Synthetic Routes

The industrial-scale production of 5-Bromo-4-chloroisophthalic acid and its derivatives faces challenges related to cost, safety, and environmental impact. Future research is focused on developing synthetic pathways that are not only economically competitive but also adhere to the principles of green chemistry.

Key strategies include:

Advanced Catalysis: Exploring novel catalytic systems, particularly those using earth-abundant metals, to achieve direct C-H activation and halogenation. This could streamline the synthesis by reducing the number of steps, minimizing waste, and improving atom economy.

Greener Reaction Conditions: Moving away from hazardous organic solvents towards more environmentally benign media like water, supercritical fluids, or ionic liquids.

Process Intensification: Implementing continuous flow chemistry, which offers superior control over reaction parameters, enhances safety, and allows for more efficient and scalable production compared to traditional batch processes.

Integration with High-Throughput Screening and Automation for Materials Discovery

The traditional approach to materials science, involving one-by-one synthesis and characterization, is often slow and resource-intensive. High-throughput screening (HTS) and automation are set to revolutionize the discovery of new materials derived from this compound.

This modern paradigm involves:

Combinatorial Synthesis: Using robotic systems to rapidly generate large "libraries" of materials. nist.gov For instance, by combining this compound with a wide array of metal ions and other organic linkers, thousands of unique metal-organic frameworks (MOFs) can be synthesized in parallel. numberanalytics.comnih.govnih.gov

Rapid Screening: Employing automated analytical techniques to quickly evaluate the properties of these material libraries. numberanalytics.com This allows for the efficient identification of "hits"—materials exhibiting desirable characteristics for specific applications like gas separation, sensing, or catalysis.

Data-Driven Discovery: The massive datasets generated by HTS can be analyzed using machine learning algorithms to identify complex structure-property relationships. numberanalytics.com This accelerates the discovery process and enables a more intelligent and targeted approach to designing new functional materials. nist.govnumberanalytics.com

Exploration of Novel Catalytic Applications and Organometallic Complexes

While primarily used as a structural linker in coordination polymers, the inherent functionalities of this compound suggest significant, yet largely untapped, potential in catalysis and organometallic chemistry.

Future research will likely focus on:

Multifunctional Catalyst Design: Utilizing the carboxylate groups to anchor catalytically active metal centers, while the halogen atoms serve as reactive sites for post-synthetic modification via cross-coupling reactions. This modularity allows for the precise tuning of a catalyst's electronic and steric environment.

New Organic Transformations: Developing novel catalysts for a range of chemical reactions, such as carbon-carbon bond formation, oxidation, and asymmetric synthesis, where the unique electronic properties imparted by the bromo and chloro substituents could lead to enhanced reactivity or selectivity.

Novel Organometallic Materials: Synthesizing and characterizing new organometallic complexes that incorporate this ligand, which could lead to materials with interesting and potentially useful electronic, magnetic, or optical properties.

Advanced Theoretical Modeling for Predictive Design of Functional Materials

Computational chemistry and theoretical modeling are indispensable tools for accelerating the design and discovery of new materials. uni-hannover.de By simulating materials at the atomic level, researchers can predict their properties before they are ever synthesized in a lab.

Key aspects of this research direction include:

Predictive Screening: Simulating the performance of hypothetical materials for specific applications. For example, computational models can predict the gas adsorption capacity of a new MOF or the electronic band gap of a novel coordination polymer, guiding experimental efforts toward the most promising candidates.

The following table summarizes the key future research directions and their potential impact on the field.

| Research Direction | Key Methodologies | Potential Impact |

| Sustainable Synthesis | C-H Activation, Flow Chemistry, Green Solvents | Reduced chemical waste, lower production costs, and improved industrial safety. |

| Materials Discovery | High-Throughput Screening, Automation, Machine Learning | Accelerated discovery of novel materials like MOFs for targeted applications. numberanalytics.com |

| Novel Applications | Organometallic Synthesis, Homogeneous and Heterogeneous Catalysis | Creation of new, highly efficient catalysts and advanced electronic materials. |

| Predictive Design | Density Functional Theory (DFT), Computational Screening | Rational, in-silico design of functional materials, reducing experimental time and cost. uni-hannover.de |

Q & A

Basic: What synthetic routes are commonly used to prepare 5-Bromo-4-chloroisophthalic acid, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves halogenation of isophthalic acid derivatives. For example, bromination and chlorination steps can be optimized using electrophilic aromatic substitution, with careful control of reaction stoichiometry and temperature to avoid over-halogenation. Post-synthesis purification often employs recrystallization (melting point verification: 297–299°C ) and high-performance liquid chromatography (HPLC) to achieve >95% purity, as validated in analogous compounds . Purity assessment should combine melting point analysis, HPLC (>98% purity as in indolyl derivatives ), and spectroscopic methods (NMR, IR) .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic proton splitting and coupling constants).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., exact mass 243.937 Da ).

- Infrared (IR) Spectroscopy : To identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and halogen-C bonds.

- Elemental Analysis : To validate Br/Cl content.

Cross-referencing with databases (e.g., NIST Chemistry WebBook ) ensures consistency in spectral assignments.

Advanced: How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer:

Contradictions in NMR or IR spectra may arise from residual solvents, tautomerism, or polymorphism. Strategies include:

- Multi-Technique Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) for unambiguous assignments .

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and compare with experimental data .

- Controlled Recrystallization : Vary solvents/temperatures to isolate stable polymorphs, as seen in analogous halogenated aromatics .

Advanced: What experimental design considerations are critical for using this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Key factors include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for aryl boronic acid coupling, as demonstrated in boronate ester derivatives .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of the diacid.

- Temperature Control : Reactions often proceed at 80–100°C, with microwave-assisted synthesis reducing side products .

Monitor reaction progress via TLC or LC-MS, and isolate products via acid-base extraction to remove unreacted starting material.

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles, as advised for halogenated aromatics .

- Storage : Keep in a dry, ventilated area at room temperature, sealed in inert containers to prevent degradation .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Reactivity Prediction : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .

- Transition State Modeling : Simulate reaction pathways for esterification or amidation to optimize conditions .

- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solubility and reaction rates in different media .

Basic: What are the primary applications of this compound in materials science?

Methodological Answer:

The compound serves as:

- Coordination Polymer Precursor : Its dicarboxylic acid groups enable metal-organic framework (MOF) synthesis, leveraging Br/Cl substituents for tailored porosity .

- Ligand Design : Used to synthesize transition metal complexes for catalytic applications, similar to brominated isophthalate ligands .

Advanced: How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., water/ethanol) to balance solubility and nucleation rates.

- Seeding : Introduce microcrystals of analogous compounds (e.g., 4-Bromoisophthalic acid ) to induce controlled growth.

- Temperature Gradients : Gradual cooling from saturation temperature promotes large, defect-free crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.